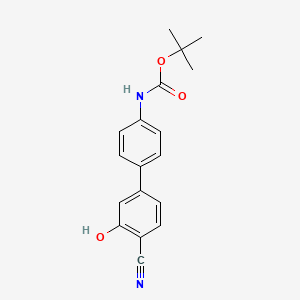

5-(4-BOC-Aminophenyl)-2-cyanophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[4-(4-cyano-3-hydroxyphenyl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-18(2,3)23-17(22)20-15-8-6-12(7-9-15)13-4-5-14(11-19)16(21)10-13/h4-10,21H,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSPQXHVTOSLEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 4 Boc Aminophenyl 2 Cyanophenol

Total Synthesis Approaches and Pathway Optimization for 5-(4-BOC-Aminophenyl)-2-cyanophenol

The construction of this compound hinges on the strategic assembly of its biphenyl (B1667301) core and the introduction of its key functional groups: a protected amine, a nitrile, and a phenol (B47542). A plausible and efficient synthetic pathway involves a convergent approach, where two key fragments are synthesized separately and then coupled.

Strategic Carbon-Carbon Bond Formation Reactions

The central challenge in synthesizing this compound is the formation of the carbon-carbon bond linking the two phenyl rings. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for this transformation, known for its mild reaction conditions and high functional group tolerance. nih.govrsc.orgnih.gov

A proposed retrosynthetic analysis would disconnect the molecule at the biphenyl linkage, leading to two key intermediates: a protected aminophenyl boronic acid derivative and a functionalized cyanophenol. Specifically, the Suzuki-Miyaura coupling would involve the reaction of 4-(tert-butoxycarbonylamino)phenylboronic acid with a suitably halogenated 2-cyanophenol derivative, such as 5-bromo-2-cyanophenol .

The general catalytic cycle for this Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final biphenyl product and regenerate the palladium(0) catalyst. rsc.org

Table 1: Proposed Suzuki-Miyaura Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product |

| 4-(tert-butoxycarbonylamino)phenylboronic acid | 5-bromo-2-cyanophenol | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, or PPh₃ | K₂CO₃ or Cs₂CO₃ | Toluene (B28343)/Water or THF/Water | This compound |

This table presents a proposed set of reactants and conditions based on analogous reactions found in the literature. nih.govnih.govacs.orgjocpr.com

Selective Functional Group Introduction and Protection Schemes

The synthesis requires careful management of the reactive functional groups. The amine group on the phenylboronic acid is protected with a tert-butyloxycarbonyl (BOC) group. This protecting group is stable under the basic conditions of the Suzuki-Miyaura coupling but can be readily removed under acidic conditions if required for subsequent steps. nih.gov

The synthesis of the 5-bromo-2-cyanophenol intermediate can be achieved through a sequence of reactions starting from a simpler precursor. For instance, one could start with 4-bromophenol, protect the hydroxyl group, introduce the cyano group via a palladium-catalyzed cyanation reaction of the corresponding aryl halide, and then deprotect the phenol. nih.govresearchgate.netrsc.org The cyanation of aryl halides is a well-established method, often utilizing potassium ferrocyanide as a non-toxic cyanide source. nih.gov

Table 2: Representative Palladium-Catalyzed Cyanation of an Aryl Bromide

| Substrate | Cyanide Source | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

| 4-Bromo-2-methoxytoluene | K₄[Fe(CN)₆] | Pd(OAc)₂ | dppf | DMAc | 120 | 95 |

Data adapted from a representative palladium-catalyzed cyanation reaction. organic-chemistry.org

Catalytic Systems and Ligand Design for Key Steps in this compound Synthesis

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the palladium catalyst and the associated ligand. For the coupling of an electron-rich boronic acid like 4-(BOC-amino)phenylboronic acid with a potentially electron-poor or sterically hindered aryl halide, the ligand plays a crucial role in promoting both the oxidative addition and reductive elimination steps. libretexts.org

Bulky and electron-rich phosphine (B1218219) ligands, such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), have demonstrated high efficacy in such challenging couplings. nih.govacs.org These ligands stabilize the palladium center and facilitate the catalytic cycle, leading to higher yields and faster reaction times. The use of pre-formed palladium precatalysts can also enhance catalytic activity and reproducibility. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of complex molecules like this compound is crucial for developing sustainable and environmentally friendly processes.

Solvent Selection and Optimization

Traditional organic solvents often used in cross-coupling reactions, such as toluene and tetrahydrofuran (B95107) (THF), pose environmental and safety concerns. Research has focused on identifying greener alternatives. For Suzuki-Miyaura reactions, water has been shown to be a viable solvent, often in biphasic systems with an organic co-solvent. rsc.org This approach can simplify product isolation and catalyst recycling. Other green solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, have also been successfully employed in nickel-catalyzed Suzuki-Miyaura couplings. nih.gov The use of greener solvents can significantly reduce the environmental impact of the synthesis. mdpi.comrsc.org

Table 3: Comparison of Solvents for a Representative Cross-Coupling Reaction

| Solvent | Reaction Time (h) | Yield (%) |

| Toluene | 12 | 85 |

| 2-Methyl-THF | 12 | 82 |

| Water (biphasic) | 24 | 75 |

This table provides a qualitative comparison based on general findings in green solvent research for cross-coupling reactions.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a key metric in green chemistry, measuring the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. numberanalytics.comresearchgate.netnumberanalytics.com The Suzuki-Miyaura reaction generally has a good atom economy, as the main byproducts are inorganic salts that can often be easily removed.

Furthermore, the ability to recycle and reuse the expensive palladium catalyst is a major consideration for both cost and sustainability. nih.govnumberanalytics.comrsc.orggreenering.orgresearchgate.net Various strategies have been developed for catalyst recycling, including the use of supported catalysts or biphasic systems where the catalyst remains in one phase and can be easily separated and reused. numberanalytics.comgreenering.org

Suzuki-Miyaura Cross-Coupling Reaction

With both precursors in hand, the final step is the Suzuki-Miyaura cross-coupling reaction to form the target molecule, this compound. This reaction requires a palladium catalyst, a phosphine ligand, and a base.

Proposed Reaction Scheme:

The choice of catalyst, ligand, base, and solvent is critical for achieving high yield and purity.

Table of Suzuki-Miyaura Reaction Parameters:

| Parameter | Options | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Pd(PPh₃)₄ is a common choice, while PdCl₂(dppf) is often effective for more challenging couplings. walisongo.ac.idlibretexts.org |

| Ligand | Triphenylphosphine (PPh₃), XPhos, SPhos | Bulky electron-rich phosphine ligands can improve catalytic activity. |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact the reaction rate and yield. Carbonates are common, while phosphates can be effective for hindered substrates. |

| Solvent | Toluene, Dioxane, THF, DMF/Water mixtures | A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base. |

| Temperature | 80-110 °C | Elevated temperatures are typically required to drive the reaction to completion. |

A typical procedure would involve dissolving the 5-bromo-2-cyanophenol, 4-(tert-butoxycarbonylamino)phenylboronic acid, palladium catalyst, and ligand in a suitable solvent system. The base is then added, and the mixture is heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete. Work-up typically involves extraction and purification by column chromatography or crystallization.

Scale-Up Considerations and Process Chemistry for this compound Production

Transitioning the synthesis of this compound from a laboratory setting to industrial production presents several challenges that must be addressed through careful process chemistry and engineering. The Suzuki-Miyaura coupling, while powerful, has specific requirements for successful and safe scale-up.

Catalyst Selection and Loading

On a large scale, the cost of the palladium catalyst and ligand becomes a significant factor. Process development aims to minimize the catalyst loading (often expressed in mol%) without compromising reaction time and yield. Highly active catalyst systems, such as those employing bulky phosphine ligands, are often preferred as they can be used at lower loadings. The stability of the catalyst under process conditions is also critical to ensure consistent results.

Reagent and Solvent Selection

The choice of base and solvent must consider not only the reaction performance but also safety, environmental impact, and cost on an industrial scale. For instance, while dioxane can be an excellent solvent for Suzuki couplings, its safety profile makes other options like toluene or 2-methyltetrahydrofuran (2-MeTHF) more attractive for large-scale production. The use of aqueous bases simplifies handling but requires efficient phase separation during work-up.

Reaction Monitoring and Control

Robust in-process controls (IPCs) are essential to monitor the reaction progress and ensure consistency between batches. Techniques like High-Performance Liquid Chromatography (HPLC) are typically used to track the consumption of starting materials and the formation of the product and any impurities. Controlling the reaction temperature is crucial, as exotherms can occur, particularly during the addition of reagents.

Work-up and Purification

The work-up procedure must be designed for efficiency and scalability. This includes the effective removal of the palladium catalyst and boron-containing byproducts from the final product. Palladium removal is a critical step in the synthesis of pharmaceutical intermediates, often requiring treatment with scavengers like activated carbon or specialized resins. Crystallization is the preferred method for purification on a large scale as it is generally more cost-effective and scalable than chromatography. Developing a robust crystallization process that consistently delivers the desired crystal form and purity is a key aspect of process chemistry.

Table of Scale-Up Challenges and Mitigation Strategies:

| Challenge | Mitigation Strategy |

| Catalyst Cost and Removal | Use of high-turnover catalysts to reduce loading. Implementation of effective palladium scavenging techniques (e.g., activated carbon, functionalized silica). |

| Reaction Exotherms | Slow addition of reagents, efficient reactor cooling, and careful monitoring of internal temperature. |

| Impurity Profile | Optimization of reaction conditions to minimize side reactions. Development of a robust purification method, preferably crystallization, to remove critical impurities. |

| Solvent and Reagent Handling | Selection of solvents with favorable safety and environmental profiles. Use of closed-system transfers for hazardous reagents. |

| Reproducibility | Strict control over raw material quality, reaction parameters (temperature, time, agitation), and work-up procedures. |

Advanced Spectroscopic and Mechanistic Characterization of 5 4 Boc Aminophenyl 2 Cyanophenol and Its Intermediates

Elucidation of Molecular Structure through Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural determination of organic compounds. For a molecule with the complexity of 5-(4-BOC-Aminophenyl)-2-cyanophenol, a suite of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be indispensable for the complete and unambiguous assignment of its atomic framework.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unravel the intricate network of atomic connections, multidimensional NMR techniques are paramount.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is fundamental in identifying protons that are coupled to each other, typically on adjacent carbon atoms. In the aromatic regions of this compound, COSY would reveal the connectivity of neighboring protons on both the cyanophenol and the aminophenyl rings. For instance, the proton at the C-3 position of the cyanophenol ring is expected to show a correlation peak with the proton at the C-6 position.

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional technique maps protons to their directly attached carbon atoms. HSQC is crucial for the definitive assignment of protonated carbons, providing a direct link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Revealing long-range couplings between protons and carbons over two to three bonds, HMBC is exceptionally powerful. It allows for the identification of non-protonated (quaternary) carbons and is key to connecting the different structural fragments of the molecule. For the title compound, HMBC would be instrumental in confirming the crucial bond between the two aromatic rings by showing a correlation between the protons on the aminophenyl ring and the C-5 carbon of the cyanophenol ring. Furthermore, it would verify the structure of the BOC protecting group through correlations from the tert-butyl protons to the carbonyl carbon.

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Protons on cyanophenol ring | 7.0 - 7.8 | 110 - 160 |

| Protons on aminophenyl ring | 7.2 - 7.6 | 118 - 140 |

| NH proton | ~9.5 | - |

| tert-Butyl protons | ~1.5 | ~28 |

| Cyano carbon (-CN) | - | ~117 |

| Carbonyl carbon (BOC) | - | ~153 |

| Quaternary carbon (BOC) | - | ~80 |

Disclaimer: The chemical shifts presented are predictive values based on structurally similar compounds and may deviate from actual experimental results.

Solid-State NMR Studies on Crystalline Forms of this compound

In the event that this compound can be prepared in a crystalline form, solid-state NMR (ssNMR) would offer profound insights into its solid-phase structure, including the potential for polymorphism. Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution spectra of the solid sample. Different crystalline forms, or polymorphs, would be distinguishable by ssNMR due to variations in their molecular packing and intermolecular interactions, which would result in distinct chemical shifts and relaxation times.

Vibrational Spectroscopy Analysis (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for the identification of functional groups within a molecule by probing their characteristic vibrational modes.

The IR and Raman spectra of this compound are expected to display a series of characteristic bands that confirm the presence of its key functional groups. A particularly diagnostic signal would be the nitrile (-C≡N) stretching vibration, anticipated in the 2220-2240 cm⁻¹ region, which is often stronger in the Raman spectrum. The carbonyl (C=O) of the BOC protecting group would produce a strong absorption in the IR spectrum around 1680-1720 cm⁻¹. In the higher frequency region, a broad O-H stretching band for the phenol (B47542) group (around 3200-3600 cm⁻¹) and a sharper N-H stretching band for the amide (around 3350-3450 cm⁻¹) would be expected in the IR spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|---|

| O-H (Phenol) | Stretching | 3200 - 3600 (broad) | Medium-Strong / Weak |

| N-H (Amide) | Stretching | 3350 - 3450 | Medium / Medium |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium-Weak / Strong |

| C-H (Aliphatic, t-Bu) | Stretching | 2850 - 3000 | Strong / Strong |

| C≡N (Nitrile) | Stretching | 2220 - 2240 | Medium / Strong |

| C=O (BOC group) | Stretching | 1680 - 1720 | Strong / Medium |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium-Strong / Strong |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio. For this compound (C₁₈H₁₈N₂O₃), HRMS would verify its elemental composition. Ionization techniques such as Electrospray Ionization (ESI) would be well-suited for this analysis.

Tandem mass spectrometry (MS/MS) experiments would reveal the fragmentation patterns, offering further corroboration of the structure. Key expected fragmentation pathways include the characteristic loss of the tert-butoxycarbonyl (BOC) group (a neutral loss of 100 Da) or the loss of isobutylene (B52900) (56 Da) from the BOC moiety.

X-ray Crystallography for Crystalline Structure Determination and Conformational Analysis

Should a single crystal of sufficient quality be obtained, X-ray crystallography would provide the most unambiguous and detailed three-dimensional structural information. This technique would precisely determine bond lengths, bond angles, and the torsional angles that define the molecule's conformation in the solid state. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl and amide N-H groups, which govern the crystal packing arrangement.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights

The electronic properties of the molecule can be investigated using UV-Visible absorption and fluorescence emission spectroscopy. The extended π-conjugated system, spanning across the two aromatic rings, is expected to give rise to electronic absorptions in the UV-Vis spectrum at longer wavelengths than its individual constituent parts. The position and intensity of these absorption bands can also be influenced by the polarity of the solvent.

Fluorescence spectroscopy would measure the light emitted from the molecule after electronic excitation. The emission spectrum is typically red-shifted relative to the absorption spectrum (a phenomenon known as the Stokes shift). The fluorescence quantum yield, a measure of the efficiency of the emission process, would provide valuable information about the fate of the excited state.

Computational and Theoretical Studies on 5 4 Boc Aminophenyl 2 Cyanophenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and geometry of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance of accuracy and computational cost.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability.

For 5-(4-BOC-Aminophenyl)-2-cyanophenol, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, a consequence of the nitrogen atom's lone pair of electrons. Conversely, the LUMO is anticipated to be centered on the electron-deficient cyanophenol ring, owing to the electron-withdrawing nature of the cyano group.

Table 1: Hypothetical FMO Analysis Data for this compound

| Parameter | Energy (eV) | Description |

| HOMO | -5.8 | Highest Occupied Molecular Orbital |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 4.6 | Energy difference between HOMO and LUMO |

This data is hypothetical and for illustrative purposes.

The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. The EPS map is colored to indicate regions of varying electrostatic potential, with red typically representing electron-rich (negative potential) areas and blue representing electron-poor (positive potential) areas.

In the case of this compound, the EPS map would likely reveal a high electron density around the oxygen atom of the hydroxyl group and the nitrogen atom of the cyano group, making these regions susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive electrostatic potential, indicating its potential to act as a hydrogen bond donor.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior in Solution

Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule in different environments, such as in solution.

For this compound, a key aspect of its dynamic behavior is the rotation around the single bond connecting the two phenyl rings. MD simulations could reveal the preferred dihedral angles and the energy barriers associated with this rotation, providing insights into the molecule's flexibility and shape in solution.

Quantum Chemical Studies of Reaction Pathways and Transition States in this compound Synthesis

Quantum chemical methods can be employed to investigate the mechanisms of chemical reactions, including the synthesis of this compound. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway and identify the rate-determining step.

For instance, if the synthesis involves a Suzuki coupling reaction, quantum chemical studies could elucidate the intricate details of the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. This level of mechanistic understanding is invaluable for optimizing reaction conditions and improving yields.

Docking Simulations and Molecular Recognition Studies with Hypothetical Biological Targets (Excluding Clinical Relevance)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of medicinal chemistry, docking simulations are often used to predict the binding mode of a small molecule ligand to a protein target.

While excluding clinical relevance, one could hypothetically investigate the interaction of this compound with a generic biological target, such as a kinase enzyme. Docking simulations could predict the binding pose of the molecule within the active site of the kinase, identifying potential hydrogen bonds and hydrophobic interactions that contribute to binding affinity. This type of study provides a theoretical framework for understanding the principles of molecular recognition.

Table 2: Hypothetical Docking Simulation Data for this compound with a Hypothetical Kinase Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bonds | 2 |

| Hydrophobic Interactions | 5 |

This data is hypothetical and for illustrative purposes.

Derivatization and Functionalization Strategies of 5 4 Boc Aminophenyl 2 Cyanophenol

Selective Modification at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for modification due to its acidic proton and nucleophilic character. Its reactivity can be finely tuned to achieve selective functionalization.

Etherification and Esterification Reactions

The nucleophilic nature of the phenoxide ion, readily formed in the presence of a mild base, makes the hydroxyl group a prime target for etherification and esterification. These reactions are fundamental for altering the steric and electronic properties of the molecule.

Etherification is commonly achieved by reacting the phenol (B47542) with an alkyl halide in the presence of a non-nucleophilic base. This O-alkylation introduces an ether linkage, which can be used to attach various substituents.

Esterification involves the reaction of the phenol with an acylating agent, such as an acyl chloride or anhydride. This transformation yields an ester, which can serve as a prodrug moiety or a handle for further conjugation.

The table below summarizes typical conditions for these transformations. The choice of reagents and conditions is critical to ensure that the reaction occurs selectively at the phenolic hydroxyl without affecting the BOC-protected amine or the cyano group.

| Reaction Type | Reagent | Base | Solvent | Typical Conditions |

| Etherification | Alkyl Halide (e.g., CH₃I, BnBr) | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | Room Temperature to 60°C |

| Esterification | Acyl Chloride (e.g., Acetyl Chloride) | Pyridine, Et₃N | CH₂Cl₂, THF | 0°C to Room Temperature |

Conjugation with Biologically Relevant Moieties

The phenolic hydroxyl group is an excellent attachment point for larger, biologically active molecules or linkers for chemical probes. uomus.edu.iqnih.govnumberanalytics.com This strategy is pivotal in developing targeted therapies and diagnostic tools.

Conjugation reactions often involve the formation of ether or ester linkages, as described above, but with more complex alkylating or acylating agents. These agents can include fluorescent dyes, biotin (B1667282) tags for affinity purification, or polyethylene (B3416737) glycol (PEG) chains to improve solubility and pharmacokinetic properties. The inherent reactivity of the phenol allows for these conjugations to occur under mild conditions, preserving the integrity of both the core scaffold and the conjugated moiety. uomus.edu.iqnih.gov

Reactions Involving the Cyano Group for Further Chemical Transformation

The cyano group is a versatile functional group that can be transformed into several other important functionalities, significantly expanding the synthetic utility of the parent molecule.

Hydrolysis and Reduction Pathways

The nitrile can undergo both hydrolysis and reduction to yield carboxylic acids/amides and primary amines, respectively. numberanalytics.com

Hydrolysis of the cyano group can be achieved under acidic or basic conditions. numberanalytics.comgoogle.compatsnap.com Strong acid or base catalysis typically leads to the formation of a carboxylic acid. Milder conditions can sometimes be employed to isolate the intermediate amide. It is important to note that harsh acidic conditions may also lead to the cleavage of the BOC protecting group.

Reduction of the nitrile to a primary amine (a benzylamine (B48309) derivative in this case) is a valuable transformation. nih.govacs.orgorganic-chemistry.org This can be accomplished using various reducing agents, including lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Pd, PtO₂), or other hydride donors like diisopropylaminoborane. numberanalytics.comnih.govacs.org The resulting aminomethyl group provides a new site for functionalization. Some reduction methods can also convert the nitrile to an aldehyde. rsc.org

| Transformation | Reagent(s) | Product | Potential Side Reactions |

| Full Hydrolysis | H₂SO₄ (aq), heat or NaOH (aq), heat | Carboxylic Acid | BOC deprotection |

| Partial Hydrolysis | H₂O₂, base | Amide | - |

| Reduction to Amine | LiAlH₄; or H₂, Pd/C | Primary Amine | - |

| Reduction to Aldehyde | DIBAL-H; or Ni complex/Ca(H₂PO₂)₂ | Aldehyde | Over-reduction to alcohol |

Nucleophilic Additions to the Nitrile

The carbon atom of the cyano group is electrophilic and can be attacked by various nucleophiles. science-revision.co.ukdocbrown.info This pathway allows for the construction of more complex carbon skeletons and heterocyclic systems.

A key example is the addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi). Subsequent hydrolysis of the intermediate imine yields a ketone. Another significant reaction is the [2+3] cycloaddition with an azide (B81097) (e.g., sodium azide) to form a tetrazole ring. Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.

Deprotection and Further Functionalization of the BOC-Protected Amine

The tert-butyloxycarbonyl (BOC) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. scispace.comfishersci.co.ukjk-sci.com

Deprotection is most commonly achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. fishersci.co.ukjk-sci.comnih.gov These conditions are typically mild enough to leave other functional groups, such as esters or the nitrile, intact.

Once deprotected, the resulting free aniline (B41778) is a versatile nucleophile. It can readily undergo a variety of transformations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Reaction with alkyl halides, though this can be less selective.

Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -I, -OH).

The ability to selectively unmask and functionalize the amine at a desired stage in a synthetic sequence is a cornerstone of the utility of the 5-(4-BOC-aminophenyl)-2-cyanophenol building block.

Exploration of Aromatic Ring Functionalization

The biphenyl (B1667301) core of this compound presents opportunities for further functionalization through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The directing effects of the existing substituents will play a crucial role in determining the regioselectivity of these transformations.

The phenyl ring bearing the BOC-protected amine is activated towards electrophilic aromatic substitution, while the phenyl ring with the cyano and hydroxyl groups is deactivated. The BOC-amino group is an ortho-, para-directing group. pearson.com Since the para position is occupied by the other phenyl ring, electrophilic attack is expected to occur at the positions ortho to the BOC-amino group. The cyanophenol ring is less likely to undergo electrophilic substitution due to the deactivating nature of the cyano group. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. rsc.org The biphenyl system can be further elaborated using these methods. For instance, if a halogen were introduced onto one of the aromatic rings via electrophilic substitution, it could then serve as a handle for a subsequent Suzuki-Miyaura coupling with a boronic acid to introduce a new aryl or alkyl group. gre.ac.ukresearchgate.net Palladium-based catalysts are commonly used for these transformations, and a wide variety of catalysts and reaction conditions have been developed to accommodate different substrates. rhhz.net

Table 3: Aromatic Ring Functionalization Reactions

| Entry | Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|---|

| 1 | This compound | HNO₃, H₂SO₄ | 5-(3-Nitro-4-(BOC-amino)phenyl)-2-cyanophenol | Electrophilic Aromatic Substitution (Nitration) |

| 2 | This compound | Br₂, FeBr₃ | 5-(3-Bromo-4-(BOC-amino)phenyl)-2-cyanophenol | Electrophilic Aromatic Substitution (Bromination) |

| 3 | 5-(3-Bromo-4-(BOC-amino)phenyl)-2-cyanophenol | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 5-(3-Phenyl-4-(BOC-amino)phenyl)-2-cyanophenol | Suzuki-Miyaura Cross-Coupling |

This table presents hypothetical reactions based on established chemical principles for aromatic functionalization.

Mechanistic Investigations of Reactions Involving 5 4 Boc Aminophenyl 2 Cyanophenol

Kinetic Studies of Chemical Transformations of 5-(4-BOC-Aminophenyl)-2-cyanophenol

Kinetic studies are crucial for elucidating reaction mechanisms by providing quantitative data on reaction rates and their dependence on reactant concentrations, temperature, and catalysts. While specific kinetic data for reactions involving this compound are not extensively documented in the public domain, the reactivity of its constituent functional groups allows for informed predictions.

One of the most common transformations for this molecule would be the deprotection of the tert-butoxycarbonyl (BOC) group. The acid-catalyzed cleavage of the BOC group from an amine has been a subject of detailed kinetic studies. acs.orgresearchgate.net These reactions typically exhibit a dependence on the acid concentration. For instance, the hydrolysis of some BOC-protected amines has been shown to have a second-order dependence on the concentration of hydrochloric acid. acs.orgresearchgate.net This suggests a mechanism where two molecules of acid are involved in the rate-determining step, possibly one to protonate the carbamate (B1207046) carbonyl and another to facilitate the departure of the tert-butyl cation. acs.org

The general mechanism for the acid-catalyzed deprotection of a BOC-amine proceeds through protonation of the carbonyl oxygen, followed by the elimination of the stable tert-butyl cation and carbon dioxide to yield the free amine. wikipedia.orgjk-sci.com The rate of this reaction can be influenced by the nature of the solvent and the specific acid used. acs.org

Table 1: Postulated Kinetic Parameters for Acid-Catalyzed Deprotection of this compound

| Reaction Parameter | Expected Observation | Rationale |

| Reaction Order | Second-order in acid | Based on studies of similar BOC-protected amines. acs.orgresearchgate.net |

| Rate Dependence | Increases with acid strength | Stronger acids more effectively protonate the carbamate. wikipedia.org |

| Solvent Effects | Faster in polar, protic solvents | Stabilization of charged intermediates and transition states. |

Identification of Intermediates and Transition States via Spectroscopic Trapping Methods

The direct observation of transient intermediates is a powerful tool for confirming a proposed reaction mechanism. Techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) are invaluable for this purpose. nih.gov

In the context of reactions involving this compound, spectroscopic methods could be employed to identify key intermediates. For instance, during acid-catalyzed BOC deprotection, the formation of the protonated carbamate could potentially be observed at low temperatures using NMR spectroscopy. The characteristic shift in the carbonyl carbon resonance would provide evidence for this intermediate.

Mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI-MS), is exceptionally well-suited for detecting charged intermediates in solution. nih.gov In the deprotection reaction, the tert-butyl cation, although highly reactive, could potentially be trapped and detected. More likely, the protonated form of the final amine product, 5-(4-aminophenyl)-2-cyanophenol, would be readily observable as the reaction progresses.

For reactions involving the phenolic hydroxyl or the cyano group, such as nucleophilic aromatic substitution on an activated derivative, intermediates analogous to Meisenheimer complexes could be formed. libretexts.org These highly colored species are often amenable to characterization by UV-Vis spectroscopy.

Table 2: Potential Intermediates in Reactions of this compound and Spectroscopic Methods for their Detection

| Reaction Type | Potential Intermediate | Spectroscopic Method | Expected Signature |

| Acid-catalyzed BOC deprotection | Protonated carbamate | Low-temperature NMR | Downfield shift of carbonyl carbon resonance. |

| Acid-catalyzed BOC deprotection | tert-butyl cation | Mass Spectrometry (with trapping) | Signal corresponding to m/z of the cation. |

| Nucleophilic Aromatic Substitution | Meisenheimer-like complex | UV-Vis Spectroscopy | Appearance of a new, long-wavelength absorption band. |

| Palladium-catalyzed cross-coupling | Organopalladium species | NMR, Mass Spectrometry | Characteristic signals for palladium-bound organic fragments. researchgate.net |

Isotope Labeling Studies to Elucidate Reaction Pathways

Isotope labeling is a definitive method for tracing the fate of atoms during a chemical reaction, thereby providing unambiguous evidence for reaction pathways. By replacing an atom with one of its heavier isotopes (e.g., ¹³C for ¹²C, or deuterium (B1214612) for hydrogen), the position of that atom in the products can be determined, often using mass spectrometry or NMR spectroscopy.

For this compound, several insightful isotope labeling experiments could be designed. For example, in the acid-catalyzed deprotection, labeling the carbonyl carbon of the BOC group with ¹³C would unequivocally show that this carbon is lost as carbon dioxide. Similarly, labeling the tert-butyl group with deuterium would confirm its fate.

Isotope labeling can also be used to probe for less obvious mechanistic details. For instance, in a potential palladium-catalyzed cross-coupling reaction to form the biphenyl (B1667301) linkage, labeling one of the aromatic rings would confirm which coupling partner is which in the final product. nobelprize.org Furthermore, kinetic isotope effects (KIEs), where the rate of a reaction changes upon isotopic substitution, can indicate whether a particular bond is broken in the rate-determining step. For example, a significant KIE upon deuteration of the phenolic O-H bond would suggest that this bond is broken in the rate-limiting step of a reaction involving the phenol (B47542).

Recent advances have provided methods for the site-specific isotopic labeling of phenols, which could be adapted for the synthesis of labeled this compound for such mechanistic studies. chemrxiv.orgchemrxiv.orgnih.govacs.org

Computational Modeling of Reaction Mechanisms

Computational chemistry provides a powerful complementary approach to experimental studies for investigating reaction mechanisms. By modeling the potential energy surface of a reaction, it is possible to calculate the structures and energies of reactants, products, intermediates, and transition states. smu.edu This allows for the determination of reaction energy profiles and the exploration of different possible mechanistic pathways. nih.gov

For reactions involving this compound, computational modeling could provide significant insights. For example, the transition state for the BOC deprotection could be modeled to understand the precise geometry of the atoms at the point of highest energy. The calculated energy barrier for this step would be related to the reaction rate.

Furthermore, computational models can predict how the electronic properties of the molecule influence its reactivity. The electron-withdrawing nature of the cyano group and the electron-donating potential of the BOC-protected amine (though attenuated by the BOC group) will have opposing effects on the electron density of the aromatic rings. Computational analysis of properties like electrostatic potential surfaces and frontier molecular orbitals can help rationalize the regioselectivity of electrophilic or nucleophilic aromatic substitution reactions. acs.orgnih.gov

For instance, in a potential electrophilic aromatic substitution reaction, calculations could predict whether the incoming electrophile would preferentially add to the ring bearing the cyano group or the one with the protected amine.

Table 3: Application of Computational Modeling to Mechanistic Studies of this compound

| Mechanistic Question | Computational Approach | Expected Output |

| BOC Deprotection Pathway | Transition state search (e.g., using DFT) | Geometry and energy of the transition state, reaction energy profile. |

| Regioselectivity of Substitution | Calculation of electrostatic potential and frontier orbitals | Prediction of the most reactive sites for electrophilic or nucleophilic attack. |

| Influence of Substituents | Comparison of models with and without specific functional groups | Quantification of the electronic effect of the cyano and BOC-amino groups on reactivity. |

Exploration of 5 4 Boc Aminophenyl 2 Cyanophenol in Pre Clinical Research Contexts

In Vitro Assays for Biological Target Identification and Validation (Excluding Clinical Outcomes)

Enzyme Inhibition or Activation Studies

There is no published data on the effects of 5-(4-BOC-Aminophenyl)-2-cyanophenol on any specific enzymes. To assess this, researchers would typically perform enzyme inhibition or activation assays. These assays would involve incubating the compound with a purified enzyme and its substrate to determine if the compound alters the rate of the enzymatic reaction. The results would be expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value.

A hypothetical data table for such a study is presented below for illustrative purposes.

| Target Enzyme | Assay Type | IC50 / EC50 (µM) |

| No Data Available | No Data Available | No Data Available |

Receptor Binding Assays

No information exists in the public domain regarding the binding affinity of this compound for any biological receptors. Receptor binding assays are fundamental in pharmacology to determine if a compound interacts with a specific receptor. These assays typically involve a radiolabeled ligand that is known to bind to the receptor of interest and then measuring the ability of the test compound to displace the radioligand. The affinity is usually reported as a Ki (inhibition constant) or Kd (dissociation constant).

A hypothetical data table for such a study is presented below for illustrative purposes.

| Receptor Target | Ligand Displaced | Ki (nM) |

| No Data Available | No Data Available | No Data Available |

Cellular Pathway Modulation (e.g., Reporter Gene Assays, Protein Expression Changes)

There are no published studies detailing how this compound might modulate cellular pathways. Such studies often use reporter gene assays, where a cell line is engineered to express a reporter gene (such as luciferase or β-galactosidase) under the control of a specific signaling pathway. An increase or decrease in the reporter gene's activity would indicate that the compound modulates that pathway. Alternatively, researchers might use techniques like Western blotting or mass spectrometry to measure changes in the expression levels of key proteins within a signaling cascade after treating cells with the compound.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues (Excluding Clinical Data)

Impact of Substituent Modifications on In Vitro Potency

Without any data on the biological activity of the parent compound, this compound, it is impossible to discuss the structure-activity relationships of its analogues. SAR studies involve synthesizing a series of related compounds (analogues) with systematic modifications to different parts of the molecule and then evaluating their biological activity. This allows researchers to understand which chemical features are crucial for activity. For example, one might modify the BOC-amino group, the phenyl rings, or the cyano and hydroxyl groups on the phenol (B47542) ring.

A hypothetical SAR data table is presented below for illustrative purposes, assuming a hypothetical biological target.

| Analogue | Modification from Parent Compound | In Vitro Potency (IC50, µM) |

| No Data Available | No Data Available | No Data Available |

Conformational Analysis and Biological Activity Correlations

Conformational analysis involves studying the three-dimensional shapes that a molecule can adopt and how these different conformations might relate to its biological activity. This is often done using computational modeling techniques and can be correlated with experimental data from SAR studies. As there is no biological activity data for this compound, no such correlations can be made.

Mechanistic Insights into Biological Interactions at the Molecular Level (Excluding Human Clinical Data)

Binding Kinetics and Thermodynamics with Macromolecular Targets

No publicly available research data describes the binding kinetics (kon, koff) or thermodynamic parameters (ΔG, ΔH, ΔS) of this compound with any specific macromolecular targets. Such studies are crucial for understanding the affinity, selectivity, and mechanism of action of a compound.

Allosteric Modulation Mechanisms

There is no information in the scientific literature to suggest that this compound functions as an allosteric modulator of any protein. Research into allosteric modulation would typically involve assays to determine if the compound can influence the binding or activity of an orthosteric ligand at a topographically distinct site on a target protein.

Development of Fluorescent Probes and Chemical Tools Based on this compound for Research Purposes

The inherent fluorescence of the cyanophenol moiety could theoretically be exploited for the development of fluorescent probes. However, no published studies have reported the synthesis or application of fluorescent probes or other chemical tools derived from this compound for research purposes. The development of such tools would require characterization of its photophysical properties and subsequent modification to create targeted probes for specific biological analytes or cellular components.

Future Research Directions and Advanced Methodological Applications for 5 4 Boc Aminophenyl 2 Cyanophenol

Integration with High-Throughput Screening Methodologies for Novel Biological Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for biological activity. acs.orgufl.edu The bifunctional nature of 5-(4-BOC-Aminophenyl)-2-cyanophenol, with its distinct chemical moieties, makes it an intriguing candidate for HTS campaigns aimed at identifying novel molecular probes and therapeutic starting points. nih.gov

In a typical HTS workflow, a library of compounds is tested against a specific biological target. nih.gov For a compound like this compound, this could involve assays designed to detect modulation of enzyme activity, receptor binding, or protein-protein interactions. The cyanophenol group, for instance, could participate in hydrogen bonding or other interactions within a target's binding site, while the BOC-protected aminophenyl group offers a site for further chemical modification to improve potency or selectivity.

The integration of robotics, advanced data analysis, and miniaturized assays allows for the screening of hundreds of thousands of compounds in a short period. acs.orgufl.edu The results of such a screen could identify initial "hits" that could then be subjected to further optimization. frontiersin.org The structural information from these hits would be invaluable for understanding the structure-activity relationships and guiding the design of more potent and specific analogues.

A hypothetical HTS campaign for analogues of this compound could be designed to identify inhibitors of a particular enzyme class, such as kinases or proteases. The results might be presented in a format similar to the table below, showcasing the potency of various derivatives.

| Compound ID | Analogue of this compound | Target Enzyme | IC50 (nM) |

| Cpd-001 | 5-(4-aminophenyl)-2-cyanophenol | Kinase A | 5,200 |

| Cpd-002 | 5-(4-acetamidophenyl)-2-cyanophenol | Kinase A | 1,500 |

| Cpd-003 | 5-(4-sulfonamidophenyl)-2-cyanophenol | Kinase A | 850 |

| Cpd-004 | 5-(4-aminophenyl)-2-cyano-4-fluorophenol | Kinase A | 4,300 |

This table presents hypothetical data for illustrative purposes.

Application in Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to traditional HTS. frontiersin.orgnih.gov FBDD utilizes small, low-molecular-weight compounds, or "fragments," to identify starting points for drug design. frontiersin.orgnih.govnih.gov These fragments typically have weak binding affinities, but their interactions with a target can be highly efficient and provide a strong foundation for building more potent molecules. drughunter.com

The structural components of this compound, namely the aminophenyl and cyanophenol moieties, are ideal candidates for inclusion in fragment libraries. nih.govyoutube.com These fragments can be screened against a biological target using biophysical methods such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance (SPR) to identify binding events. frontiersin.orgnih.gov

Once a fragment is identified as a "hit," its binding mode is characterized, often through structural biology techniques. This information then guides the "growing," "linking," or "merging" of fragments to create more potent, drug-like molecules. frontiersin.orgbu.edu For example, the cyanophenol fragment might be found to bind in a specific pocket of a target protein. Medicinal chemists could then elaborate on this fragment, adding functional groups to improve its binding affinity and other properties. The BOC-protected aminophenyl group provides a convenient handle for such modifications.

The "Rule of Three" is a common guideline for selecting fragments for FBDD libraries, as outlined in the table below.

| Parameter | "Rule of Three" Guideline |

| Molecular Weight | < 300 Da |

| Number of Hydrogen Bond Donors | ≤ 3 |

| Number of Hydrogen Bond Acceptors | ≤ 3 |

| cLogP | ≤ 3 |

| Number of Rotatable Bonds | ≤ 3 |

This table outlines the general "Rule of Three" guidelines for fragment selection in FBDD. frontiersin.org

Exploration in Materials Science Research as a Synthetic Building Block

The unique electronic and structural properties of the cyanophenol moiety make it a valuable building block in materials science. sigmaaldrich.comsigmaaldrich.comchemicalbook.com Cyanophenols are utilized in the synthesis of liquid crystals, pesticides, and other functional materials. chemicalbook.comchemdad.comchemicalbook.com The presence of both a hydroxyl and a cyano group on the benzene (B151609) ring allows for a range of chemical transformations and imparts specific electronic characteristics. chemicalbook.com

The compound this compound could serve as a precursor for novel polymers or functional materials. The phenolic hydroxyl group can be used for polymerization reactions, while the cyano group can influence the material's electronic properties and intermolecular interactions. The BOC-protected amine offers a latent reactive site that can be deprotected and further functionalized to tune the material's properties or to attach it to other molecules or surfaces.

For instance, derivatives of this compound could be explored for applications in organic light-emitting diodes (OLEDs), sensors, or as components of advanced composites. The ability to precisely control the chemical structure at three distinct points (the phenol (B47542), the cyano group, and the amine) provides a high degree of tunability for material properties. Research has shown the use of cyanophenol derivatives in the fabrication of chemical sensors, highlighting the potential for this class of compounds. dntb.gov.uanih.govresearchgate.net

Leveraging Artificial Intelligence and Machine Learning in Predicting Reactivity and Biological Activity of Analogues

For a compound like this compound, AI and ML models could be employed to:

Predict Reactivity: Machine learning models can be trained to predict the outcome of chemical reactions, helping to optimize synthetic routes to analogues of the parent compound. researchgate.net For example, models could predict the reactivity of the BOC-protected amine under various deprotection conditions. researchgate.netnumberanalytics.com

Predict Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of analogues based on their chemical structure. elsevier.com This can help to prioritize which compounds to synthesize and test, saving time and resources.

De Novo Design: Generative AI models can be used to design novel molecules with desired properties, such as high predicted binding affinity for a specific target and favorable safety profiles. arxiv.org

The development of predictive models for amines and other functional groups is an active area of research, with studies showing the ability of ML to correlate chemical structure with properties like degradation rates. nih.gov

| AI/ML Application | Potential Impact on Research with this compound Analogues |

| Reactivity Prediction | Optimization of synthetic routes and exploration of novel chemical transformations. |

| QSAR Modeling | Prioritization of analogues for synthesis and biological testing. |

| Generative AI | Design of novel compounds with improved potency and drug-like properties. |

This table illustrates the potential applications of AI and ML in the study of this compound and its derivatives.

Development of Advanced Delivery Systems (Conceptual, Non-Clinical Focus)

The effective delivery of small molecule therapeutics to their site of action is a major challenge in drug development. cd-bioparticles.comcrodapharma.com Advanced drug delivery systems, such as nanoparticles, liposomes, and polymer-drug conjugates, are being developed to improve the solubility, stability, and targeting of drugs. cd-bioparticles.comnih.gov

While clinical applications are beyond the scope of this discussion, from a conceptual standpoint, this compound could serve as a model compound for exploring novel drug delivery strategies. The distinct functional groups on the molecule provide handles for conjugation to various delivery vehicles.

For example, the phenolic hydroxyl could be used to form an ester linkage with a biodegradable polymer, creating a prodrug that releases the active compound over time. The BOC-protected amine, after deprotection, could be used to attach the molecule to a targeting ligand that directs it to specific cells or tissues. The principles of self-assembly, driven by non-covalent interactions such as hydrogen bonding and π–π stacking, could also be explored with derivatives of this compound to form nanostructures for drug delivery. rsc.org

These conceptual explorations would be aimed at understanding the fundamental principles of how the physicochemical properties of a small molecule influence its compatibility with different delivery systems and its release kinetics.

Q & A

Q. What are the optimal synthetic routes for 5-(4-BOC-Aminophenyl)-2-cyanophenol, and how can purity be ensured during synthesis?

Methodological Answer: The synthesis typically involves BOC (tert-butoxycarbonyl) protection of the amine group on the phenyl ring, followed by cyanophenol functionalization. Key steps include:

Amine Protection : React 4-aminophenol with di-tert-butyl dicarbonate (BOC anhydride) under basic conditions (e.g., DMAP/THF) to form the BOC-protected intermediate.

Cyanophenol Formation : Introduce the cyano group via nucleophilic substitution or palladium-catalyzed cyanation.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and verify purity via HPLC (C18 column, acetonitrile/water mobile phase) or -NMR (e.g., absence of amine protons at δ 5–6 ppm post-BOC protection) .

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λmax ~270 nm for cyanophenol) and HPLC.

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.

- Storage Recommendations : Store at –20°C in anhydrous DMSO or under nitrogen to prevent BOC group hydrolysis .

Q. What analytical techniques are most effective for distinguishing this compound from structurally similar impurities?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] calculated for CHNO: 310.1317).

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in crowded aromatic regions and confirm BOC group connectivity.

- FT-IR : Identify characteristic peaks (e.g., BOC carbonyl at ~1680 cm, cyano stretch at ~2220 cm) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers on the cyanophenol ring.

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (e.g., para to the cyano group) for reaction site prediction.

- Solvent Effects : Use COSMO-RS simulations to model solvation effects in polar aprotic solvents (e.g., DMF). Validate predictions with experimental kinetic studies .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected 1H^1H1H-NMR shifts) for this compound?

Methodological Answer:

Variable Temperature NMR : Assess dynamic effects (e.g., hindered rotation of the BOC group causing signal splitting).

Isotopic Labeling : Synthesize -labeled analogs to clarify amine-related shifts.

Cross-Validation : Compare experimental data with predicted spectra from tools like ACD/Labs or ChemDraw. Discrepancies may indicate residual solvents or tautomeric forms .

Q. How can researchers design mechanistic studies to probe the deprotection kinetics of the BOC group under acidic conditions?

Methodological Answer:

- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor BOC cleavage in trifluoroacetic acid (TFA)/dichloromethane.

- Activation Energy Calculation : Perform Arrhenius analysis by varying temperatures (0–40°C).

- Competitive Experiments : Compare deprotection rates with control compounds (e.g., BOC-aniline) to isolate steric/electronic effects of the cyanophenol group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.